![molecular formula C23H32N2O8 B1250942 Kitamycin B](/img/structure/B1250942.png)
Kitamycin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kitamycin B is a natural product found in Streptomyces with data available.
Scientific Research Applications
Antimicrobial Properties
Kitamycin B exhibits a broad spectrum of antimicrobial activity, primarily against Gram-positive bacteria and some Gram-negative strains. Its mode of action involves the inhibition of protein synthesis, making it effective against bacteria that are resistant to other antibiotics such as penicillin and erythromycin.
Table 1: Antimicrobial Spectrum of this compound
Bacteria Type | Activity |
---|---|
Gram-positive bacteria | Inhibitory |
Mycoplasma | Inhibitory |
Some Gram-negative bacteria | Inhibitory |
Leptospira | Inhibitory |
Rickettsia | Inhibitory |
Antifibrotic Potential
Recent studies have explored the antifibrotic properties of this compound, particularly in the context of fibrosis-related conditions. In vitro experiments demonstrated that this compound could impair the transformation of fibroblasts into myofibroblasts, which are key players in fibrotic processes. This suggests a potential application in preventing fibrosis in clinical settings, such as during glaucoma surgery.
Case Study: Antifibrotic Effects in Human Fibroblast Model
- Objective : Evaluate the antifibrotic potential of this compound in a TGF-β1-mediated human fibroblast model.
- Methodology : A concentration-dependent analysis was conducted to assess cell viability and cytotoxicity.
- Results :
- At 10 µM concentration, cell viability increased significantly (up to 153%).
- Higher concentrations (≥100 µM) resulted in decreased viability, indicating a dose-dependent effect.
Combination Therapy
Research has also investigated the effects of combining this compound with other antibiotics to enhance therapeutic efficacy against specific pathogens. For instance, combinations with norfloxacin and enrofloxacin were studied for their interactions against Actinobacillus pleuropneumoniae.
Table 2: Interaction Effects of this compound with Other Antibiotics
Combination | Effect | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound + Norfloxacin | Indifferent | Varies by serotype |
This compound + Enrofloxacin | Antagonistic | Varies by serotype |
This compound + Oxolinic Acid | Synergistic-Indifferent | Varies by serotype |
Clinical Applications
In clinical settings, this compound is utilized for treating inflammatory respiratory diseases due to its effective antimicrobial properties. Its ability to combat resistant bacterial strains makes it a valuable option in managing complex infections.
Safety and Efficacy
This compound has been recognized as a safe growth-promoting additive in livestock, particularly in swine and poultry farming. Its use not only enhances growth rates but also reduces the incidence of disease among animals.
Properties
Molecular Formula |
C23H32N2O8 |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
3-formamido-2-hydroxy-N-[(2R,3S,6S,7R,8R)-7-hydroxy-2,6-dimethyl-8-(4-methylpentyl)-4,9-dioxo-1,5-dioxonan-3-yl]benzamide |
InChI |
InChI=1S/C23H32N2O8/c1-12(2)7-5-9-16-19(27)14(4)33-23(31)18(13(3)32-22(16)30)25-21(29)15-8-6-10-17(20(15)28)24-11-26/h6,8,10-14,16,18-19,27-28H,5,7,9H2,1-4H3,(H,24,26)(H,25,29)/t13-,14+,16-,18+,19+/m1/s1 |
InChI Key |
NEORHEBDENAITQ-KZYWPTACSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](C(=O)O[C@@H]([C@@H](C(=O)O1)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)CCCC(C)C)O |
Canonical SMILES |
CC1C(C(C(=O)OC(C(C(=O)O1)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)CCCC(C)C)O |
Synonyms |
kitamycin B kitamycin-B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.